Milneb
Overview
Description
Milneb is a dithiocarbamate fungicide with the molecular formula C12H22N4S4. It is known for its broad-spectrum antifungal properties and is widely used in agriculture to protect crops from various fungal diseases. This compound is part of the ethylene-bis-dithiocarbamate (EBDC) group of fungicides, which are characterized by their ability to form stable complexes with metal ions, enhancing their fungicidal activity .
Mechanism of Action
Target of Action
Milneb, also known as Thiadiazin, is a type of dithiocarbamate (DTC) which are primarily used as fungicides . The primary targets of this compound are various plant pathogens, including fungi, bacteria, plants, and insects . The compound’s action is characterized by a broad spectrum of activity against these targets .
Mode of Action
The mechanism of action of this compound exploits its strong metal binding capacity with Cu (II), Fe (II), Fe (III), Co (II), Mn (II), Ni (II), and Pb (II), acting as enzyme inhibitors . Specifically, it inhibits catalytic and regulatory thiol groups of cytoplasm constituents .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition of catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition is achieved through the compound’s strong metal binding capacity, which allows it to act as an enzyme inhibitor
Pharmacokinetics
It is noted that most dtcs, including this compound, are polymeric in nature and have low solubility in water .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition disrupts the normal functioning of these constituents, thereby affecting the overall health and growth of the targeted pathogens .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the environmental degradation of DTCs in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis . Despite this, they are among the most frequently detected pesticides in the European Union (EU), also with a high frequency of maximum residue level (MRL) exceedances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Milneb is synthesized through the reaction of ethylenediamine with carbon disulfide in the presence of a base, followed by the addition of methyl iodide. The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
The reaction proceeds through the formation of an intermediate dithiocarbamate salt, which is then methylated to produce this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Material Handling: Safe and efficient handling of ethylenediamine, carbon disulfide, and methyl iodide
Reaction Control: Precise control of reaction temperature, pressure, and pH
Purification: Removal of impurities through filtration, crystallization, and drying
Chemical Reactions Analysis
Types of Reactions
Milneb undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, alcohols, thiols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiols
Substitution Products: Various substituted dithiocarbamates
Scientific Research Applications
Milneb has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its antifungal activity and potential use in controlling fungal infections in plants and animals.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Comparison with Similar Compounds
Milneb is compared with other dithiocarbamate fungicides, such as:
Mancozeb: Similar in structure but contains manganese and zinc ions, providing additional protective effects.
Zineb: Contains zinc ions and is used for similar agricultural applications.
Thiram: A dimethyl dithiocarbamate with broader applications, including use as a seed treatment and animal repellent.
This compound’s uniqueness lies in its specific molecular structure, which allows for the formation of stable metal complexes and its broad-spectrum antifungal activity .
Properties
IUPAC Name |
3-[2-(4,6-dimethyl-2-sulfanylidene-1,3,5-thiadiazinan-3-yl)ethyl]-4,6-dimethyl-1,3,5-thiadiazinane-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4S4/c1-7-13-9(3)19-11(17)15(7)5-6-16-8(2)14-10(4)20-12(16)18/h7-10,13-14H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFICWYCTCCINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(SC(=S)N1CCN2C(NC(SC2=S)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042159 | |
Record name | Milneb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3773-49-7 | |
Record name | Milneb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3773-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milneb [ANSI:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003773497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Milneb | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MILNEB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GJG42DIN4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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